1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea
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Description
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea, commonly known as HPPU, is a chemical compound that has been widely studied for its potential applications in the field of medicine. HPPU belongs to the class of urea-based compounds and has been found to possess various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Chemical Characterization
- Sarantou and Varvounis (2022) detailed the synthesis of a compound with a pyrrole and methoxyphenyl urea structure, using carbonylation and substitution reactions. The structural confirmation was done via FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry, demonstrating the methodological advances in synthesizing complex urea derivatives Sarantou & Varvounis, 2022.
Chemical Properties and Potential Applications
- Lloyd and Steed (2011) investigated the gelation properties of a low molecular weight salt hydrogelator, highlighting the impact of anion identity on the gel's physical properties, including morphology and rheology. This study underscores the tunable nature of such compounds, potentially relevant for materials science applications Lloyd & Steed, 2011.
Biochemical Investigations
- Mustafa, Perveen, and Khan (2014) synthesized a series of urea derivatives and evaluated them for enzyme inhibition and anticancer activities. This research illuminates the therapeutic potential of urea derivatives in medical chemistry, specifically in targeting enzymes or cancer cells Mustafa, Perveen, & Khan, 2014.
Molecular Sensing and Tautomerism
- Kwiatkowski, Kolehmainen, and Ośmiałowski (2019) explored the conformational equilibrium and tautomerism in urea derivatives, demonstrating how molecular sensing applications can be developed based on the kinetic trapping effect and tautomerism controlled by conformational state changes. Their findings suggest novel approaches for designing sensors and molecular recognition systems Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019.
properties
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-21-13-3-4-16(21)17(22)10-12-20-18(23)19-11-9-14-5-7-15(24-2)8-6-14/h3-8,13,17,22H,9-12H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXKNTRBXPFVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NCCC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea |
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